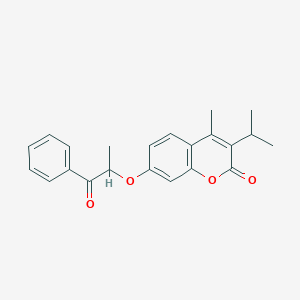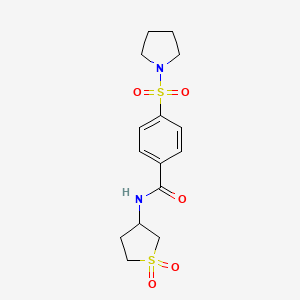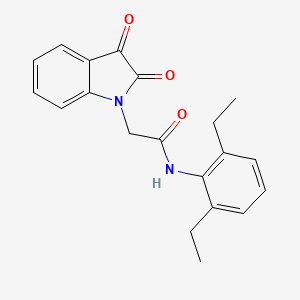![molecular formula C21H17N3O B4079158 N-[4-(9-acridinylamino)phenyl]acetamide CAS No. 64990-15-4](/img/structure/B4079158.png)
N-[4-(9-acridinylamino)phenyl]acetamide
Übersicht
Beschreibung
Acridine Orange is a basic dye that has been used in various fields of science, including biology, chemistry, and medicine. It is a small molecule with a molecular weight of 394.4 g/mol and a chemical formula of C17H19N3O. The dye has a characteristic green fluorescence when excited by blue light and red fluorescence when excited by green light. Due to its unique properties, Acridine Orange has been extensively used as a fluorescent probe for various biological and chemical applications.
Wirkmechanismus
The mechanism of action of Acridine Orange involves intercalation with DNA and RNA molecules. The dye inserts itself between the base pairs of the nucleic acids, causing a shift in the fluorescence properties of the dye. The intercalation of Acridine Orange with DNA and RNA can also cause changes in the structure and function of the nucleic acids.
Biochemical and Physiological Effects:
Acridine Orange has been shown to have various biochemical and physiological effects on cells and tissues. It has been reported to induce DNA damage and apoptosis in cancer cells, making it a potential candidate for cancer therapy. It has also been shown to have antimicrobial properties, inhibiting the growth of bacteria and fungi. In addition, Acridine Orange has been used to study the effects of environmental pollutants on cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Acridine Orange in lab experiments is its high sensitivity and specificity for nucleic acids. It allows for the visualization of nucleic acids in cells and tissues, even at low concentrations. Another advantage is its low cost and ease of use. However, Acridine Orange has some limitations, including its potential toxicity to cells and tissues at high concentrations. It can also interfere with the function of nucleic acids, leading to false results in experiments.
Zukünftige Richtungen
There are several future directions for the use of Acridine Orange in scientific research. One direction is the development of new synthesis methods to improve the yield and purity of the dye. Another direction is the exploration of its potential as a therapeutic agent for cancer and other diseases. Additionally, the use of Acridine Orange in environmental monitoring and pollution detection is an area of growing interest. Finally, the development of new fluorescent probes based on Acridine Orange could lead to the discovery of new biological and chemical phenomena.
Conclusion:
In conclusion, N-[4-(9-acridinylamino)phenyl]acetamide, or Acridine Orange, is a fluorescent dye that has been widely used in scientific research. Its unique properties have made it a valuable tool for various biological and chemical applications. While it has some limitations, its advantages and potential for future development make it an important area of research.
Wissenschaftliche Forschungsanwendungen
Acridine Orange has been widely used in scientific research as a fluorescent probe for various biological and chemical applications. In biology, it has been used to stain DNA and RNA in cells, allowing researchers to visualize the location and distribution of nucleic acids within the cells. It has also been used to stain mitochondria, lysosomes, and other organelles within cells. In chemistry, Acridine Orange has been used as a pH indicator, as it changes its fluorescence properties depending on the pH of the solution.
Eigenschaften
IUPAC Name |
N-[4-(acridin-9-ylamino)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-14(25)22-15-10-12-16(13-11-15)23-21-17-6-2-4-8-19(17)24-20-9-5-3-7-18(20)21/h2-13H,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHKKYSYOUUOFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60215310 | |
| Record name | Acetanilide, 4'-(9-acridinylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60215310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetanilide, 4'-(9-acridinylamino)- | |
CAS RN |
64990-15-4 | |
| Record name | Acetanilide, 4'-(9-acridinylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064990154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetanilide, 4'-(9-acridinylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60215310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4079094.png)
![N-benzyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide](/img/structure/B4079097.png)
![N-[1-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)-3-methylbutyl]-2-chlorobenzamide](/img/structure/B4079113.png)
![ethyl 1-[(cyclopentylamino)carbonothioyl]-3-piperidinecarboxylate](/img/structure/B4079120.png)
![methyl 3-[(3-bromophenyl)amino]-2-cycloheptyl-3-oxopropanoate](/img/structure/B4079138.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylcyclohexyl)acetamide](/img/structure/B4079146.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-phenylacetamide](/img/structure/B4079161.png)
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)propanamide](/img/structure/B4079167.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-3-propoxybenzamide](/img/structure/B4079172.png)

![7-(difluoromethyl)-5-(4-methoxyphenyl)-3-[(2-methyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4079183.png)
![4-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}-1(2H)-phthalazinone](/img/structure/B4079190.png)